Imidazopyridines

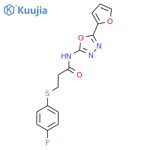

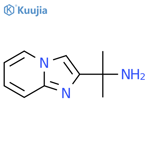

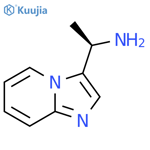

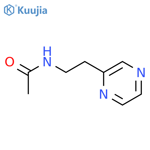

Imidazopyridines are a class of heterocyclic compounds that consist of an imidazole ring fused to a pyridine ring. These molecules exhibit diverse biological activities, making them attractive for pharmaceutical and chemical research. Structurally, they feature a five-membered nitrogen-containing imidazole ring attached to a six-membered pyridine ring, contributing to their unique electronic properties and potential pharmacological effects.

Imidazopyridines have been found to possess various medicinal applications due to their ability to interact with different biological targets. For instance, some compounds exhibit promising anti-inflammatory, antitumor, and neuroprotective activities. Their structural versatility allows for the design of molecules with specific binding affinities towards enzymes or receptors, making them valuable in drug discovery efforts.

In terms of synthesis, imidazopyridines can be prepared through various methods including condensation reactions between appropriate precursors, coupling strategies, or modifications of existing intermediates. Their stability and synthetic accessibility make them amenable to a wide range of chemical transformations, facilitating their use as probes or potential therapeutics in both academic and industrial settings.

Overall, imidazopyridines represent an interesting group of compounds with multifaceted applications across multiple fields within chemistry and biology, warranting further exploration for their therapeutic potentials.

関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

Galactose oxidase Cas No: 9028-79-9

Galactose oxidase Cas No: 9028-79-9 -

-